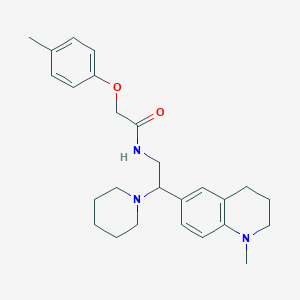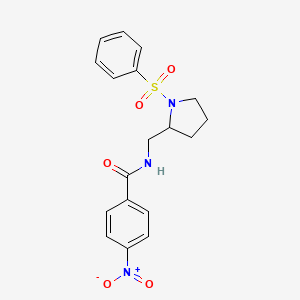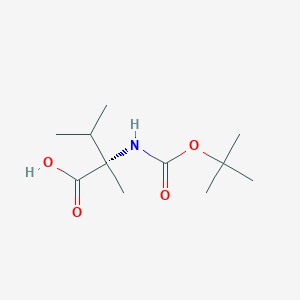![molecular formula C23H23NO2 B2871476 (2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one CAS No. 676587-26-1](/img/structure/B2871476.png)
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, more commonly known as DEANP, is a synthetic compound composed of two aromatic rings, an alkyl group, and an amine group. It is a colorless and odorless solid compound that has a melting point of approximately 160°C. DEANP has been studied for its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and biochemistry.
科学研究应用
DEANP has been studied for its potential applications in several areas of scientific research. For example, it has been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the preparation of various pharmaceuticals. Additionally, DEANP has been used as a fluorescent probe for the detection of various molecules and as a reactant in the synthesis of other compounds.
作用机制
The mechanism of action of DEANP is not fully understood. However, it is believed that the amine group of DEANP acts as a nucleophile, reacting with the carbonyl group of the starting material to form an intermediate product. This intermediate product then undergoes a series of reactions to form the final product. Additionally, the aromatic rings of DEANP may interact with the starting material, resulting in the formation of additional products.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEANP have not been extensively studied. However, some studies have suggested that DEANP may have anti-inflammatory and anti-cancer properties. Additionally, DEANP has been shown to have an inhibitory effect on the production of nitric oxide in macrophages, suggesting that it may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
DEANP is a relatively stable compound, making it an ideal reagent for use in laboratory experiments. Additionally, it is relatively inexpensive and easily accessible, making it a cost-effective option for researchers. However, DEANP is a relatively toxic compound and should be handled with care. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of DEANP are vast and the future directions for research are numerous. Some potential future directions include the development of new synthetic methods for the synthesis of DEANP, the exploration of its potential applications in the treatment of various diseases, and the investigation of its potential use as a fluorescent probe for the detection of various molecules. Additionally, further research is needed to better understand the biochemical and physiological effects of DEANP and to identify potential toxic effects.
合成方法
DEANP is synthesized from a variety of starting materials, including aromatic aldehydes, aromatic ketones, and amines. The synthesis process involves the condensation of the aldehyde or ketone with the amine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-3-24(4-2)19-13-9-17(10-14-19)11-16-22(25)21-15-12-18-7-5-6-8-20(18)23(21)26/h5-16,26H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXVYUCFGNWJBA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)



![1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone](/img/structure/B2871399.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2871400.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2871401.png)
![N-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2871403.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)
![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)